The synthesis of 3-bromo-2-fluoro-N,N-dimethylbenzamide typically involves a two-step process: bromination followed by fluorination of N,N-dimethylbenzamide.
The molecular structure of 3-bromo-2-fluoro-N,N-dimethylbenzamide can be represented by its canonical SMILES notation: CN(C)C(=O)C1=C(C(=CC=C1)Br)F
.
3-Bromo-2-fluoro-N,N-dimethylbenzamide can participate in several types of chemical reactions:
The mechanism of action for 3-bromo-2-fluoro-N,N-dimethylbenzamide primarily involves its interaction with specific enzymes or receptors in biological systems.
3-Bromo-2-fluoro-N,N-dimethylbenzamide has several notable applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2